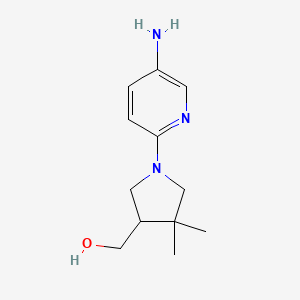

(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(5-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-4-3-10(13)5-14-11/h3-5,9,16H,6-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCOQHZRXPCTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1CO)C2=NC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrolidine-based enzymes, which are crucial in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to conformational changes that affect protein function and stability.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to pyrrolidine-based enzymes can result in either the inhibition or activation of these enzymes, depending on the context. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes.

Biological Activity

(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol, with the CAS number 2092549-82-9, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its molecular characteristics, mechanisms of action, and relevant case studies highlighting its effects on various biological systems.

Molecular Characteristics

- Molecular Formula : C₁₂H₁₉N₃O

- Molecular Weight : 221.30 g/mol

| Property | Value |

|---|---|

| CAS Number | 2092549-82-9 |

| Synonyms | 1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-ylmethanol |

| Category | Intermediates |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that this compound may function as a modulator of monoamine transporters, particularly those involved in dopamine and norepinephrine signaling pathways. This modulation can influence various neuropharmacological outcomes including mood regulation and cognitive function.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound exhibit selective inhibition of dopamine and norepinephrine transporters (DAT and NET), with minimal effect on serotonin transporters (SERT). This selectivity is crucial for developing treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD) without the side effects associated with serotonin modulation.

Case Studies

-

Dopamine Transporter Inhibition :

A study evaluating the structure-activity relationship of pyrrolidine derivatives found that specific modifications led to enhanced DAT inhibition. The compound exhibited a significant increase in binding affinity towards DAT compared to other monoamine transporters, suggesting its potential as a therapeutic agent in treating dopamine-related disorders. -

Cognitive Enhancement :

In animal models, administration of this compound resulted in improved cognitive performance in tasks assessing memory and learning. These findings support the hypothesis that this compound may enhance cognitive function through its action on dopaminergic pathways. -

Behavioral Studies :

Behavioral assessments indicated that the compound could reduce anxiety-like behaviors in rodent models. This effect was correlated with increased levels of dopamine in specific brain regions associated with mood regulation.

Safety and Toxicology

While preliminary studies highlight the potential therapeutic benefits of this compound, comprehensive toxicological evaluations are essential. Current data suggest a favorable safety profile; however, long-term studies are necessary to assess chronic exposure risks.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in the field of medicinal chemistry due to its potential as a drug candidate. Its structure suggests possible interactions with biological targets, making it suitable for:

- Anticancer Agents : Studies indicate that derivatives of aminopyridines can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.

- Neuroprotective Effects : The pyrrolidine structure may contribute to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases.

Biological Studies

Research has shown that compounds similar to (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol can influence various biological pathways:

- Enzyme Inhibition : Investigations into its ability to inhibit enzymes related to cancer metabolism have been promising. For instance, studies on related compounds have demonstrated their role in modulating the activity of cytochrome P450 enzymes, which are crucial in drug metabolism.

Material Science

The unique structural features of this compound make it a candidate for applications in material science:

- Polymer Chemistry : Its functionality can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Studies and Research Findings

Preparation Methods

Key Synthetic Steps and Reagents

While direct literature specifically on this exact compound’s preparation is limited, related synthetic methodologies for similar pyrrolidinyl-pyridinyl compounds provide a reliable framework. The following steps are typical:

Preparation of the Pyrrolidine Core

- Starting materials: Commercially available ketones or aldehydes (e.g., acetophenone derivatives) are often used as precursors.

- Ring formation: Pyrrolidine rings can be constructed via intramolecular cyclization reactions, such as reductive amination or nucleophilic substitution.

- 4,4-Dimethyl substitution: Introduction of the two methyl groups at the 4-position is typically achieved by using appropriately substituted starting materials or via alkylation reactions.

Introduction of the 5-Aminopyridin-2-yl Group

- Coupling reactions: The 5-aminopyridin-2-yl substituent is introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Protecting groups: Amino groups on the pyridine ring may require protection during coupling to prevent side reactions.

Installation of the Methanol Group at the 3-Position

- Hydroxymethylation: The methanol group can be introduced via hydroxymethylation reactions, such as treatment with formaldehyde under acidic or basic conditions.

- Selective functionalization: The 3-position hydroxymethylation is achieved by regioselective reactions often facilitated by directing groups or steric hindrance.

Representative Synthetic Route (Adapted from Related Analogues)

A detailed synthetic route analogous to the preparation of related pyrrolidinyl-pyridinyl compounds involves:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination of acetophenone | Phenyltrimethylammonium tribromide, THF, r.t. | α-Bromoacetophenone intermediate |

| 2 | Thiazole ring formation | Thiourea, ethanol, 65-75 °C | 2-Aminothiazole intermediate |

| 3 | Acetylation | Acetic anhydride, pyridine, 60 °C | Acetylated intermediate |

| 4 | Functionalization at 5-position | Reaction with (2R)-2-methylpyrrolidine, DIPEA, DMF, 100 °C | Introduction of pyrrolidine moiety |

| 5 | Deprotection | 6 M NaOH aq., EtOH, microwave 120 °C | Removal of acetyl protecting group |

| 6 | Coupling with piperazine derivatives | Pd-catalyzed cross-coupling, various ligands, 80-100 °C | Introduction of amino substituents |

| 7 | Hydrolysis | 1 M NaOH aq., EtOH, THF, 50-60 °C | Conversion of esters to alcohols/methanols |

This synthetic sequence, adapted from a study on related compounds with pyrrolidinyl and aminopyridinyl groups, demonstrates the complexity and multi-step nature of the preparation.

Research Findings and Analytical Notes

- The synthetic approach often involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to attach the aminopyridinyl group to the pyrrolidine ring.

- Intramolecular interactions, such as sulfur–nitrogen or sulfur–oxygen nonbonding interactions, may stabilize intermediates or influence conformations during synthesis, as observed in related thiazole derivatives.

- Microwave-assisted reactions and controlled temperature conditions improve yields and selectivity during deprotection and hydrolysis steps.

- Purity and structure confirmation are typically performed by NMR, mass spectrometry, and chromatographic techniques, though these are beyond the scope of this preparation-focused article.

Summary Table of Preparation Steps

| Stage | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| Pyrrolidine ring synthesis | Cyclization/Reductive amination | Starting ketones/aldehydes, amines | Formation of 4,4-dimethylpyrrolidine |

| Aminopyridinyl substitution | Pd-catalyzed cross-coupling | Pd catalysts, ligands, base, pyridine derivatives | Attachment of 5-aminopyridin-2-yl group |

| Methanol group installation | Hydroxymethylation | Formaldehyde, acid/base catalyst | Introduction of methanol at 3-position |

| Deprotection and purification | Hydrolysis/deprotection | NaOH, EtOH, microwave heating | Removal of protecting groups |

Q & A

Q. What analytical techniques are recommended for characterizing (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol?

Answer: Characterization requires a multi-technique approach:

- HPLC : For purity assessment and quantification. Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile in gradient mode .

- FTIR : To confirm functional groups (e.g., -NH₂, -OH) via stretching frequencies (e.g., 3300–3500 cm⁻¹ for amines) .

- Karl Fischer (KF) Titration : For residual water content, critical in hygroscopic intermediates .

- NMR (¹H/¹³C) : Assign stereochemistry and verify substituents, especially in the pyrrolidine and pyridine rings.

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | Column: C18; Mobile phase: pH 6.5 buffer + ACN | Purity, stability |

| FTIR | Range: 400–4000 cm⁻¹ | Functional group ID |

| KF | Coulometric method | Water content |

Q. How can researchers optimize the synthesis of this compound?

Answer: Synthetic optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps, while methanol or ethyl acetate aids in crystallization .

- Catalysis : Use ammonium acetate as a buffer to stabilize intermediates during condensation reactions .

- Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted amines; silica gel chromatography resolves diastereomers .

Q. Example Protocol :

React 5-aminopyridine-2-carbaldehyde with 4,4-dimethylpyrrolidin-3-ylmethanol in methanol under reflux.

Quench with water, extract with ethyl acetate (3×30 mL), dry over Na₂SO₄, and concentrate .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Answer: Contradictions often arise from:

- Purity Variability : Validate compound purity via HPLC (>95%) and residual solvent analysis (e.g., GC-MS) .

- Structural Analog Interference : Compare with analogs like (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol to isolate substituent-specific effects .

- Assay Conditions : Standardize cell-based assays (e.g., fixed pH, serum-free media) to minimize confounding factors .

Q. Table 2: Common Data Discrepancy Sources

| Issue | Resolution Method |

|---|---|

| Impurity artifacts | Multi-column HPLC cross-verification |

| Solvent residues | Headspace GC-MS |

| Biological variability | Triplicate assays + positive controls |

Q. What computational strategies support mechanistic studies of this compound?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the aminopyridine group and catalytic residues .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.

- QSAR Models : Corporate substituent effects (e.g., 4,4-dimethyl groups) to predict bioactivity of derivatives .

Q. How to design derivatives with enhanced target selectivity?

Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F) at the pyridine 5-position to modulate binding affinity .

- Prodrug Strategies : Esterify the methanol group to improve membrane permeability, with enzymatic cleavage in target tissues .

- Stereochemical Control : Synthesize enantiomers via chiral HPLC or asymmetric catalysis to explore stereospecific activity .

Q. Example Derivative Synthesis :

React the parent compound with tert-butyl carbamate under Mitsunobu conditions to protect the -OH group.

Functionalize the amine via reductive amination with aldehydes .

Q. What methodologies validate the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify remaining compound .

- Light/Heat Stress : Store at 40°C/75% RH or under UV light (ICH Q1B guidelines) to assess photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.